molecular formula C5H5FN2O4S2 B2867015 Ethyl 5-(fluorosulfonyl)-1,3,4-thiadiazole-2-carboxylate CAS No. 2344685-93-2

Ethyl 5-(fluorosulfonyl)-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B2867015
CAS No.: 2344685-93-2
M. Wt: 240.22
InChI Key: QVJIEKYOCOBIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(fluorosulfonyl)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a fluorosulfonyl (-SO₂F) group at the 5-position and an ethoxycarbonyl (-COOEt) group at the 2-position. The fluorosulfonyl moiety is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the thiadiazole ring.

Properties

IUPAC Name

ethyl 5-fluorosulfonyl-1,3,4-thiadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O4S2/c1-2-12-4(9)3-7-8-5(13-3)14(6,10)11/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJIEKYOCOBIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(fluorosulfonyl)-1,3,4-thiadiazole-2-carboxylate typically involves the introduction of the fluorosulfonyl group into the thiadiazole ring. One common method is the reaction of a thiadiazole precursor with a fluorosulfonylating agent under controlled conditions. For example, the reaction can be carried out using fluorosulfonyl radicals generated from precursors such as fluorosulfonyl chloride or fluorosulfonyl imide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(fluorosulfonyl)-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Addition Reactions: The compound can react with nucleophiles or electrophiles, resulting in the addition of new groups to the ring structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Fluorosulfonylating Agents: Such as fluorosulfonyl chloride or fluorosulfonyl imide.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may result in compounds with altered oxidation states.

Scientific Research Applications

Ethyl 5-(fluorosulfonyl)-1,3,4-thiadiazole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(fluorosulfonyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorosulfonyl group can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The thiadiazole ring may also contribute to the compound’s overall biological effects by interacting with enzymes or receptors.

Comparison with Similar Compounds

Structural and Functional Group Variations

The 1,3,4-thiadiazole scaffold is highly versatile, with substituents at the 5-position dictating reactivity and biological activity. Below is a comparison of key analogs:

Compound 5-Position Substituent Molecular Formula Key Properties
Ethyl 5-(fluorosulfonyl)-1,3,4-thiadiazole-2-carboxylate -SO₂F C₅H₅FN₂O₄S₂ Strong EWG; high electrophilicity; potential for nucleophilic substitution
Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate -Br C₅H₅BrN₂O₂S Halogen substituent; good leaving group for cross-coupling reactions
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate -Cl C₅H₅ClN₂O₂S Similar to bromo analog but less reactive in nucleophilic substitution
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate -NH₂ C₅H₇N₃O₂S Electron-donating group; participates in condensation reactions
Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate -CH₃ C₆H₈N₂O₂S Electron-donating methyl group; enhances lipophilicity
Ethyl 5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate -C₆H₃F₂ C₁₁H₈F₂N₂O₂S Aryl substituent; improves binding to hydrophobic enzyme pockets

Physicochemical Properties

Property Fluorosulfonyl Bromo Chloro Amino Methyl Aryl
Molecular Weight 248.23 g/mol 237.07 192.63 173.19 172.20 270.25 (difluorophenyl)
Melting Point Not reported Not reported Not reported Not reported 171–173°C 171–242°C
Lipophilicity (LogP) Low (polar -SO₂F) Moderate Moderate Low High High (aryl group)
Solubility Polar solvents DCM, THF DCM, THF DMSO Organic Organic

Biological Activity

Ethyl 5-(fluorosulfonyl)-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a thiadiazole ring and a fluorosulfonyl group, which contribute to its reactivity and interaction with biological systems. Recent studies have explored its antimicrobial, anticancer, and other pharmacological properties.

Antimicrobial Properties

This compound has been investigated for its antimicrobial activity . Studies indicate that compounds containing the thiadiazole moiety often exhibit significant antibacterial and antifungal activities. For instance, in vitro assays have shown that this compound demonstrates effective inhibition against several strains of bacteria, including E. coli and Staphylococcus aureus .

Anticancer Activity

Research has also explored the anticancer potential of thiadiazole derivatives. This compound has been evaluated in cell lines for its ability to inhibit cancer cell proliferation. Preliminary results suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of specific signaling pathways .

The mechanism of action is primarily attributed to the interaction of the fluorosulfonyl group with biological macromolecules. This interaction can lead to the inhibition of key enzymes or receptors involved in disease processes. Additionally, the thiadiazole ring may facilitate binding to biological targets due to its structural characteristics .

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of thiadiazole derivatives, including this compound. The compound was tested against various bacterial strains. The results indicated an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Activity

A separate investigation focused on the anticancer properties of this compound using human breast cancer cell lines (MCF-7). The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed that treated cells underwent significant apoptosis compared to control groups .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialE. coliMIC = 32 µg/mL
AntimicrobialS. aureusMIC = 32 µg/mL
AnticancerMCF-7 (breast cancer)IC50 = 15 µM
AnticancerA549 (lung cancer)IC50 = 20 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.